THZ1

Übersicht

Beschreibung

THZ1 ist ein potenter und selektiver kovalenter Inhibitor der cyclin-abhängigen Kinase 7 (CDK7). Es hemmt auch die cyclin-abhängige Kinase 12 (CDK12) und die cyclin-abhängige Kinase 13 (CDK13). This compound hat aufgrund seiner Fähigkeit, die MYC-Expression herunterzuregulieren, ein kritisches Onkogen in verschiedenen Krebsarten, ein großes Potenzial in der Krebsforschung gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation einer Kernstruktur beinhalten, um eine hohe Selektivität und Wirksamkeit für CDK7 zu erreichen. Die Synthese beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die kovalente Bindung von this compound an die Zielkinase sicherzustellen. Zu den wichtigsten Schritten gehört die Bildung einer kovalenten Bindung mit dem Cysteinrest außerhalb der Kinase-Domäne von CDK7 .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Charakterisierung des Endprodukts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: THZ1 is synthesized through a series of chemical reactions involving the modification of a core structure to achieve high selectivity and potency for CDK7. The synthesis involves the use of specific reagents and conditions to ensure the covalent binding of this compound to the target kinase. The key steps include the formation of a covalent bond with the cysteine residue outside the kinase domain of CDK7 .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: THZ1 unterliegt kovalenten Bindungsreaktionen mit seinen Zielkinasen, wobei hauptsächlich die Bildung einer kovalenten Bindung mit dem Cysteinrest beteiligt ist. Diese Reaktion ist hochspezifisch und irreversibel und führt zur Hemmung der Kinaseaktivität .

Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet die Verwendung von Reagenzien wie Dimethylsulfoxid (DMSO) und spezifischen Kinaseinhibitoren. Die Reaktionsbedingungen umfassen kontrollierte Temperatur und pH-Wert, um die selektive Bindung von this compound an die Zielkinasen sicherzustellen .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von this compound mit seinen Zielkinasen gebildet wird, ist ein kovalent gebundener Komplex, der die Kinaseaktivität hemmt. Diese Hemmung führt zur Herunterregulierung wichtiger Onkogene wie MYC, was zur Unterdrückung der Proliferation von Krebszellen führt .

Wissenschaftliche Forschungsanwendungen

THZ1 wurde umfassend auf sein Potenzial in der Krebstherapie untersucht. Es hat eine signifikante Wirksamkeit in verschiedenen Krebsmodellen gezeigt, darunter Eierstockkrebs, Neuroblastom, Brustkrebs und Bauchspeicheldrüsenkrebs. Die Fähigkeit von this compound, CDK7, CDK12 und CDK13 zu hemmen, macht es zu einem wertvollen Werkzeug bei der Untersuchung der transkriptionellen Regulation und ihrer Rolle bei der Entstehung von Krebs .

Neben der Krebsforschung hat this compound Anwendungen bei der Untersuchung der Mechanismen der transkriptionellen Regulation und der Rolle cyclin-abhängiger Kinasen in zellulären Prozessen. Es wird auch bei der Entdeckung und Entwicklung von Medikamenten als Leitverbindung für die Entwicklung neuer Inhibitoren mit verbesserter Selektivität und Wirksamkeit eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es kovalent an den Cysteinrest außerhalb der Kinase-Domäne von CDK7 bindet. Diese Bindung hemmt die Phosphorylierung der C-terminalen Domäne der RNA-Polymerase II, was zu Defekten bei der Transkriptionsinitiierung, -elongation und -kappung führt. Die Hemmung von CDK7 beeinflusst auch die Aktivierung anderer cyclin-abhängiger Kinasen, was zur Unterdrückung wichtiger Onkogene wie MYC führt .

Wirkmechanismus

THZ1 exerts its effects by covalently binding to the cysteine residue outside the kinase domain of CDK7. This binding inhibits the phosphorylation of the C-terminal domain of RNA polymerase II, leading to defects in transcriptional initiation, elongation, and capping. The inhibition of CDK7 also affects the activation of other cyclin-dependent kinases, resulting in the suppression of key oncogenes such as MYC .

Vergleich Mit ähnlichen Verbindungen

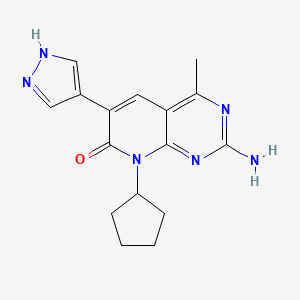

THZ1 ist einzigartig in seiner Fähigkeit, CDK7, CDK12 und CDK13 selektiv durch kovalente Bindung zu hemmen. Zu ähnlichen Verbindungen gehören YKL-5-124, ein selektiverer CDK7-Inhibitor, und THZ531, ein Derivat von this compound, das die Phenylaminopyrimidin-Struktur beibehält, aber eine verbesserte Selektivität für CDK7 aufweist .

Liste ähnlicher Verbindungen:- YKL-5-124

- THZ531

- E9 (ein CDK12-Inhibitor, der die Resistenz gegen this compound überwindet)

Der einzigartige Wirkmechanismus von this compound und seine breite Aktivität gegen mehrere Krebsarten machen es zu einer wertvollen Verbindung in der Krebsforschung und Medikamentenentwicklung .

Eigenschaften

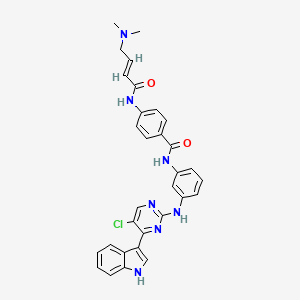

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJNFLYHUXWUPF-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

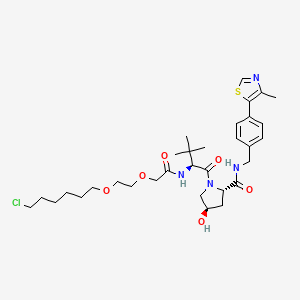

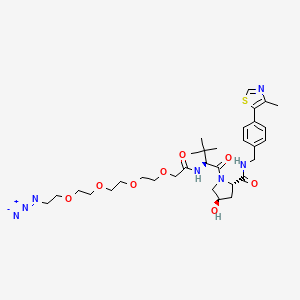

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

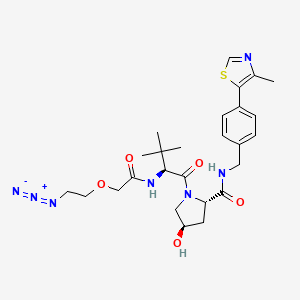

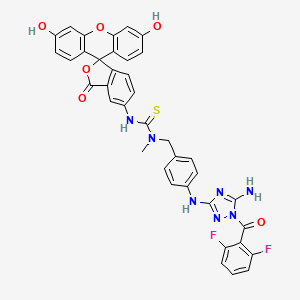

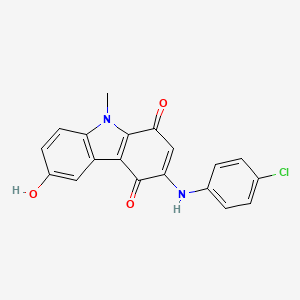

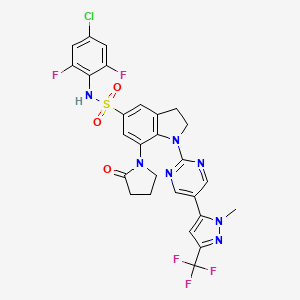

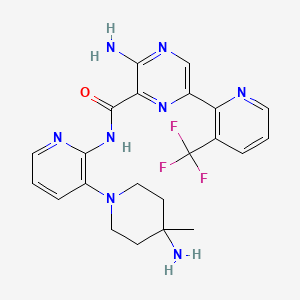

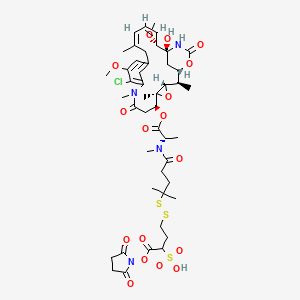

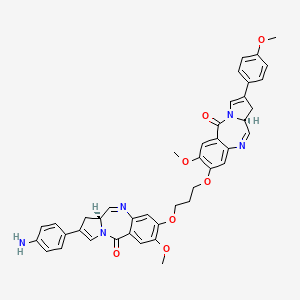

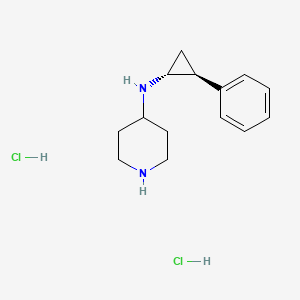

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of THZ1?

A1: this compound covalently binds to CDK7, inhibiting its kinase activity. [, , ] This disrupts the phosphorylation of key substrates involved in cell cycle progression (e.g., CDK1, CDK2) and gene transcription (e.g., RNA polymerase II C-terminal domain). [, , , , ]

Q2: How does this compound affect gene transcription?

A2: this compound preferentially targets genes regulated by super-enhancers, large clusters of transcriptional enhancers often found associated with oncogenes. [, , , , , ] This leads to the downregulation of key oncogenic drivers, including MYC, MCL-1, and BCL-XL, promoting apoptosis and inhibiting tumor growth. [, , , , ]

Q3: Does this compound impact cellular metabolism?

A3: Research suggests that this compound can disrupt cellular metabolism, particularly in certain cancers like B-cell acute lymphocytic leukemia (B-ALL). This occurs through downregulation of c-MYC-mediated metabolic enzymes and impacts the production of cellular metabolic intermediates. []

Q4: How does this compound affect RNA polymerase II dynamics?

A4: this compound has been shown to cause widespread loss of promoter-proximal paused RNA polymerase II, leading to polymerase accumulation within the body of many genes. This suggests an impact on transcriptional elongation. Additionally, this compound suppresses RNA polymerase “read through” at the 3' end of genes, particularly long genes, possibly due to slower elongation rates. []

Q5: What types of cancer have shown sensitivity to this compound in preclinical studies?

A5: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancers, including:

- Triple-negative breast cancer (TNBC) [, , , ]

- Multiple myeloma [, ]

- MYCN-amplified neuroblastoma [, ]

- Peripheral T cell lymphomas []

- Gallbladder cancer []

- Urothelial carcinoma []

- Hepatocellular carcinoma []

- Cervical cancer []

Q6: Are there specific genetic features that influence sensitivity to this compound?

A6: Research suggests that:

- MYCN amplification: Cancers with MYCN amplification, like neuroblastoma, exhibit high sensitivity to this compound. []

- KRAS mutations: this compound's efficacy in pancreatic ductal adenocarcinoma (PDAC) varies depending on the specific KRAS mutation subtype. []

- Mutated p53: TNBC cells harboring mutated p53 display increased sensitivity to this compound. []

Q7: What are the potential advantages of this compound over other CDK inhibitors?

A7: this compound demonstrates a high degree of selectivity for CDK7 over other CDKs. [] This selectivity may contribute to a wider therapeutic window and potentially fewer off-target effects compared to pan-CDK inhibitors.

Q8: Have any clinical trials been conducted with this compound?

A8: While specific details of ongoing clinical trials are not covered in these research articles, they highlight that CDK7 inhibitors, including this compound, are currently under clinical evaluation. []

Q9: What are the known mechanisms of resistance to this compound?

A9: One identified mechanism of resistance is the upregulation of the drug efflux transporter ABCB1 (P-glycoprotein), leading to decreased intracellular this compound concentrations. [, ]

Q10: Are there strategies to overcome this compound resistance?

A10: Combining this compound with ABCB1 inhibitors, like tariquidar or zoriquidar, has shown potential in reversing resistance. [] Additionally, identifying and targeting alternative pathways or mechanisms driving tumor growth, alongside CDK7 inhibition, could be a viable approach.

Q11: What is the molecular formula and weight of this compound?

A11: While not explicitly stated in these research articles, this information can be readily obtained from publicly available chemical databases such as PubChem and ChemSpider.

Q12: Are there any specific formulation strategies to improve this compound's stability or bioavailability?

A12: While these research articles do not delve into detailed formulation strategies for this compound, the development of nanoparticle platforms, like the 8P4 NP, shows promise for improving targeted delivery and efficacy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)